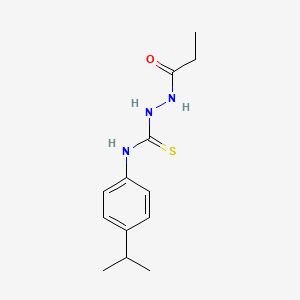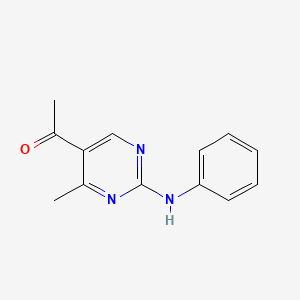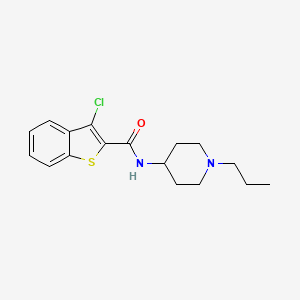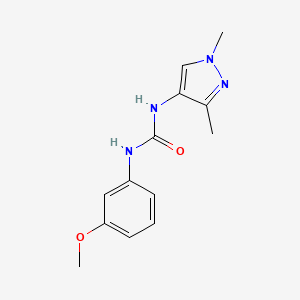![molecular formula C24H20ClN3O5 B4628481 N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves cross-coupling reactions and diazotization processes, which can be applied to synthesize complex molecules like N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various materials, uses diazotization of 2-fluoro-4-bromoaniline, which could mirror some steps in synthesizing our compound of interest (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide likely involves complex interactions due to its benzoyl, morpholinyl, chloro, and nitro functional groups. These groups can influence the molecule's reactivity, solubility, and overall stability. Analysis of similar compounds suggests the importance of examining electron delocalization and steric effects in understanding the molecular behavior and stability (Palchikov, 2013).
Chemical Reactions and Properties
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide's reactivity can be anticipated by studying related compounds' behavior in chemical reactions. For instance, the reactivity of nitro compounds and their derivatives often involves nitration and reduction processes, which could be relevant for understanding the chemical properties of our target compound (Debnath et al., 1991).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility of N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide can be inferred from its structural components. The presence of a nitro group, for instance, typically increases a compound's melting point due to the strong intermolecular forces it introduces (Scaltrito et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions (e.g., hydrolysis, oxidation), can be closely related to the functional groups present in the molecule. The compound's benzoyl and morpholinyl groups, for instance, may offer sites for nucleophilic attack, while the nitro group could be involved in redox reactions, affecting its chemical behavior in biological or environmental contexts (Lu et al., 2020).
Applications De Recherche Scientifique
Chemical Synthesis and Structure
- Regio- and Stereo-Synthesis : Research has focused on regio and stereo-controlled synthesis processes. For example, studies on rearrangement processes involving related chemical structures have been explored to understand stereochemistry and crystal structures, which are crucial for developing pharmaceuticals and materials with specific properties (Samimi, 2016).
Biological Activity
- Anticancer Potential : Some derivatives related to N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide have been investigated for their anticancer activities. These studies include the synthesis of compounds and their evaluation against cancer cell lines to identify potential therapeutic agents (Hour et al., 2007).
- Antimicrobial and Genotoxicity : New derivatives have been synthesized and evaluated for antimicrobial, antifungal, and genotoxic effects. These studies are vital for discovering new drugs and understanding the molecular mechanisms of action (Maslat et al., 2003).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Research into the corrosion inhibition properties of benzamide derivatives, which are structurally similar to N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, on mild steel in acidic conditions has provided insights into their potential industrial applications. These studies help in the development of safer and more effective corrosion inhibitors (Mishra et al., 2018).
Propriétés
IUPAC Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5/c25-20-15-18(28(31)32)7-8-19(20)24(30)26-21-14-17(23(29)16-4-2-1-3-5-16)6-9-22(21)27-10-12-33-13-11-27/h1-9,14-15H,10-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFVHFXTKNBCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)
![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4628405.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)

![N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4628449.png)
![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)
![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)
![{2,6-dichloro-4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4628468.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)
![5-(2-furyl)-4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4628500.png)